ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 929972-15-6
VCID: VC5236351
InChI: InChI=1S/C10H13N3O3/c1-3-16-9(14)10(15,4-5-11)8-12-6-7-13(8)2/h6-7,15H,3-4H2,1-2H3
SMILES: CCOC(=O)C(CC#N)(C1=NC=CN1C)O
Molecular Formula: C10H13N3O3
Molecular Weight: 223.232

ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate

CAS No.: 929972-15-6

Cat. No.: VC5236351

Molecular Formula: C10H13N3O3

Molecular Weight: 223.232

* For research use only. Not for human or veterinary use.

ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate - 929972-15-6

Specification

CAS No. 929972-15-6
Molecular Formula C10H13N3O3
Molecular Weight 223.232
IUPAC Name ethyl 3-cyano-2-hydroxy-2-(1-methylimidazol-2-yl)propanoate
Standard InChI InChI=1S/C10H13N3O3/c1-3-16-9(14)10(15,4-5-11)8-12-6-7-13(8)2/h6-7,15H,3-4H2,1-2H3
Standard InChI Key OZYCGJKFZMDCPX-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC#N)(C1=NC=CN1C)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate, delineates its structure:

  • A propanoate ester (C3H5O2) forms the backbone, with an ethyl group (-OCH2CH3) at the carbonyl terminus.

  • At the C2 position, a hydroxyl (-OH) and a 1-methyl-1H-imidazol-2-yl group are attached, introducing hydrogen-bonding capacity and aromatic heterocyclic character.

  • A cyano group (-CN) at the C3 position enhances electrophilicity and potential reactivity in nucleophilic additions .

The molecular formula is deduced as C10H12N3O3, with a molecular weight of 242.23 g/mol.

Table 1: Comparative Molecular Data for Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Ethyl 3-(1H-imidazol-2-yl)propanoate C8H12N2O2168.19Imidazole, ester
(S)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid C6H8N2O3156.14Hydroxyl, imidazole, carboxylic acid
Ethyl 2-hydroxy-2-(1H-indol-3-yl)propanoate C13H15NO3233.26Hydroxyl, indole, ester

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Peaks at ~3200 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), and ~1700 cm⁻¹ (ester C=O) are anticipated. The imidazole ring’s C=N and C-C vibrations would appear near 1600–1500 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the ethyl ester (-OCH2CH3) at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet). The imidazole protons resonate as singlet(s) near δ 7.0–7.5, while the hydroxyl proton appears as a broad peak at δ 2.5–5.0 .

    • ¹³C NMR: The carbonyl carbon (C=O) at δ 165–175, cyano carbon at δ 115–120, and imidazole carbons at δ 120–140 .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a propanoate ester precursor:

  • Imidazole Introduction: A Mannich reaction or nucleophilic substitution could attach the 1-methylimidazole moiety to a β-ketoester intermediate.

  • Hydroxylation: Oxidation of a ketone to a secondary alcohol using catalysts like OsO4 or enzymatic methods .

  • Cyanation: Introduction of the -CN group via a Strecker synthesis or cyanoethylation reaction .

Proposed Synthesis

  • Step 1: Condensation of ethyl acetoacetate with 1-methylimidazole-2-carbaldehyde under basic conditions to form ethyl 2-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate.

  • Step 2: Reduction of the ketone to a secondary alcohol using NaBH4 or asymmetric catalysis to install the hydroxyl group .

  • Step 3: Cyanation at the γ-position via treatment with trimethylsilyl cyanide (TMSCN) and a Lewis acid .

Table 2: Synthetic Route Comparison

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1Aldol CondensationNaOH, EtOH, refluxUse anhydrous solvents
2Ketone ReductionNaBH4, MeOH, 0°CChiral catalysts for enantioselectivity
3Nucleophilic CyanationTMSCN, ZnI2, CH2Cl2Slow addition of TMSCN

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and hydroxyl groups. Low solubility in water (logP ≈ 1.2 predicted) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, especially at the ester and cyano groups. Storage at -20°C under inert atmosphere is recommended .

Thermal Behavior

  • Melting Point: Estimated at 120–140°C based on analogs .

  • Thermogravimetric Analysis (TGA): Decomposition above 200°C, with mass loss corresponding to CO2 and HCN evolution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator